2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane

Description

The exact mass of the compound 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane including the price, delivery time, and more detailed information at info@benchchem.com.

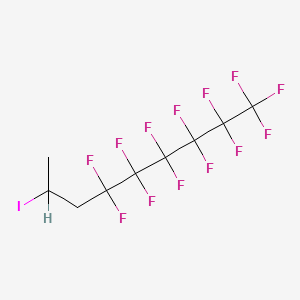

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F13I/c1-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPFTMOJFHVIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880412 | |

| Record name | 1-(Perfluorohexyl)-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38550-34-4 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38550-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038550344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Perfluorohexyl)-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane

Introduction

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane, also known by its systematic name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane, is a partially fluorinated organic compound with significant potential in various fields of chemical synthesis and materials science. Its unique molecular architecture, featuring a lengthy perfluorinated carbon chain and a reactive terminal iodine atom, imparts a combination of desirable properties, including high chemical and thermal stability, as well as hydrophobic and oleophobic characteristics. These attributes make it a valuable building block for the synthesis of advanced materials, such as surfactants, surface modifiers, and polymers with specialized functionalities. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and potential applications, with a focus on providing actionable insights for researchers and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is identified by the CAS number 38550-34-4.[1][2][3][4][5][6] Its molecular formula is C9H6F13I, and it has a molecular weight of approximately 488.03 g/mol .[1][2][3][4][5][6] The structure consists of a C6F13 perfluorohexyl group attached to a propyl iodide moiety.

| Property | Value | Source |

| CAS Number | 38550-34-4 | [1][2][3][4][5][6] |

| Molecular Formula | C9H6F13I | [1][2][3][4][5][6] |

| Molecular Weight | 488.03 g/mol | [1][2][3][4][5][6] |

| Synonyms | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | [5][6][7] |

| Boiling Point | 204.4°C at 760 mmHg | [5][6] |

| Density | 1.825 g/cm³ | [5][6] |

| Flash Point | 88.6°C | [5][6] |

Synthesis and Purification

The synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane typically involves the introduction of an iodine atom into a suitable perfluorinated precursor. While specific literature detailing the synthesis of this exact molecule is scarce, a common and effective strategy for preparing similar perfluoroalkyl iodides is through the iodination of the corresponding perfluoroalkyl alcohol.

A plausible synthetic route would be the free radical addition of a perfluoroalkyl iodide to an alkene. For instance, the reaction of perfluorohexyl iodide (C6F13I) with propene (CH3CH=CH2) would yield the desired product. This type of reaction is a well-established method for the formation of carbon-carbon bonds and the introduction of perfluoroalkyl chains into organic molecules.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane.

Experimental Protocol: General Method for Iodination of a Perfluoroalkyl Propanol

This protocol is adapted from a general method for the synthesis of 3-(perfluoroalkyl)-propyl iodides and can be conceptually applied to the synthesis of the target molecule from its corresponding alcohol precursor, 1H,1H,1H,2H,3H,3H-perfluorononan-1-ol.

Materials:

-

1H,1H,1H,2H,3H,3H-perfluorononan-1-ol

-

Iodine (I₂)

-

Red Phosphorus (P)

-

Appropriate solvent (e.g., anhydrous toluene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1H,1H,1H,2H,3H,3H-perfluorononan-1-ol and the solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Carefully add red phosphorus to the solution.

-

Slowly add iodine crystals to the reaction mixture. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.

-

After the addition of iodine is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any unreacted phosphorus.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine.

-

Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the propyl group. The chemical shifts and splitting patterns would be influenced by the adjacent iodine atom and the perfluoroalkyl chain.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit complex multiplets corresponding to the different fluorine environments in the C6F13 chain.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the iodine atom and fragmentation of the perfluoroalkyl chain.

-

Infrared Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C-F, and C-I bonds.

Reactivity and Chemical Transformations

The reactivity of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is primarily dictated by the carbon-iodine bond. Perfluoroalkyl iodides are versatile intermediates in organic synthesis.[8] The electron-withdrawing nature of the perfluoroalkyl group makes the iodine atom susceptible to a variety of chemical transformations.

Key Reaction Pathways

Caption: Key reaction pathways for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane.

Key reactions include:

-

Nucleophilic Substitution: The iodide can be displaced by various nucleophiles to introduce other functional groups.

-

Radical Reactions: The C-I bond can be homolytically cleaved to generate a perfluoroalkyl radical, which can then participate in a variety of addition and substitution reactions.[8] This is a powerful method for introducing perfluoroalkyl groups into organic molecules.

-

Formation of Organometallic Reagents: Perfluoroalkyl iodides can be converted into Grignard or organolithium reagents, which are valuable synthetic intermediates.[8]

Applications in Research and Development

The unique properties of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane make it a compound of interest for various applications in research and development, particularly in materials science and potentially in the life sciences.

-

Synthesis of Fluorinated Surfactants: The combination of a hydrophobic and oleophobic perfluoroalkyl tail and a reactive headgroup makes this compound an ideal precursor for the synthesis of specialty fluorinated surfactants. These surfactants have applications in areas such as coatings, fire-fighting foams, and microfluidics.[9][10]

-

Surface Modification: The ability to introduce a perfluoroalkyl chain onto a surface can dramatically alter its properties, imparting water and oil repellency, low friction, and chemical resistance. This compound can be used to modify the surfaces of polymers, metals, and ceramics for a variety of high-performance applications.

-

Intermediate in Organic Synthesis: As a versatile building block, it can be used to introduce the C6F13(CH2)3- moiety into a wide range of organic molecules. In the context of drug development, the incorporation of a perfluoroalkyl group can enhance the metabolic stability, lipophilicity, and bioavailability of a drug candidate.[11]

-

Medical Imaging: There is potential for this compound to be used as a contrast agent in magnetic resonance imaging (MRI).[7]

Safety and Handling

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[6]

-

First Aid:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[6]

Conclusion

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is a valuable and versatile fluorinated building block with significant potential in materials science and organic synthesis. Its unique combination of a stable perfluoroalkyl chain and a reactive iodine atom allows for the creation of novel materials with tailored surface properties and the introduction of perfluoroalkyl moieties into complex molecules. While further research is needed to fully explore its applications, particularly in the life sciences, the foundational chemistry and known reactivity of this compound provide a strong basis for its use in the development of next-generation technologies.

References

-

38550-34-4 Usage. LookChem. [Link]

-

38550-34-4 | 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane. 1PlusChem LLC. [Link]

-

Perfluoroalkyl iodide. Wikipedia. [Link]

-

Reactions of perfluoroethyl radicals with propane and neopentane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

-

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane. MySkinRecipes. [Link]

-

(PDF) Radical addition of perfluorinated alkyl iodides to multi-layered graphene and single-walled carbon nanotubes. ResearchGate. [Link]

-

List of Fluorine Compounds | PDF. Scribd. [Link]

-

Free radical chemistry. Part 10. Addition of acyclic and cyclic alkanes to hexafluoropropene. Sci-Hub. [Link]

-

AEM PFAS List. [Link]

- JP2002138078A - Perfluoroalkyl halide and surfactant composition

-

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. PubChem. [Link]

-

Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. ResearchGate. [Link]

-

Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Chemistry LibreTexts. [Link]

-

Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. OUCI. [Link]

-

Perfluorinated Surfactants and the Environmental Implications of Their Use in Fire-Fighting Foams | Request PDF. ResearchGate. [Link]

-

Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1. Fluorine notes. [Link]

-

Free radical addition to olefins. Part 25.—Addition of perfluoro-t-butyl radicals to fluoro-olefins. Semantic Scholar. [Link]

-

Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 4. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light [mdpi.com]

- 5. PFAS soluable in DMSO - EPAPFASIV - Pharos [pharos.habitablefuture.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. leapchem.com [leapchem.com]

An In-depth Technical Guide to 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane

Introduction: Understanding a Unique Fluorinated Building Block

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is a specialized organofluorine compound characterized by a C9 carbon backbone. Its structure is unique, featuring a highly fluorinated C6F13 "tail" connected to a short hydrocarbon spacer, with a reactive iodine atom on a secondary carbon. This molecular architecture—combining a dense, inert perfluoroalkyl segment with a versatile reactive site—positions it as a valuable intermediate for the synthesis of advanced materials and complex molecules.

Organofluorine compounds are of paramount importance in modern chemistry, particularly in the life sciences and materials science. The strategic incorporation of fluorine can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity.[1] This guide offers a comprehensive technical overview of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane, detailing its chemical properties, a plausible synthetic approach, its characteristic reactivity, and its potential applications for researchers in chemistry and drug development.

PART 1: Core Physicochemical Properties

A clear understanding of a compound's physical properties is foundational to its application in a laboratory setting. These characteristics dictate appropriate handling, reaction conditions, and purification methodologies. The key properties of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane are summarized below.

Table 1: Physicochemical Data for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane

| Property | Value | Source(s) |

| CAS Number | 38550-34-4 | [2] |

| Molecular Formula | C₉H₆F₁₃I | [2] |

| Molecular Weight | 488.03 g/mol | [2] |

| Boiling Point | 204.4 °C (at 760 mmHg) | [2] |

| Density | 1.825 g/cm³ | [2] |

| Flash Point | 88.6 °C | [2] |

| Synonym | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | [2] |

PART 2: Synthesis and Purification

The proposed pathway involves two key stages:

-

Radical Addition: A primary perfluoroalkyl iodide (e.g., 1-iodo-1H,1H,2H,2H-perfluoroheptane) is added across the double bond of propene. This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or peroxides. The perfluoroalkyl radical adds preferentially to the less substituted carbon of the alkene, leading to the formation of a secondary radical intermediate which then abstracts an iodine atom.

-

Purification: The crude product would likely be purified by vacuum distillation to remove unreacted starting materials and any side products.

Caption: Proposed two-stage synthesis and purification workflow.

Representative Experimental Protocol: Radical Addition

-

Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-iodo-1H,1H,2H,2H-perfluoroheptane (1.0 eq) and a radical initiator such as AIBN (0.1 eq).

-

Reagent Addition: Cool the flask to 0°C and condense propene (1.2 eq) into the vessel.

-

Reaction Execution: Allow the flask to warm to room temperature and then heat to 80°C. The choice of this temperature is crucial as it ensures the thermal decomposition of AIBN to generate the necessary radicals, initiating the chain reaction.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or ¹⁹F NMR spectroscopy, observing the consumption of the starting perfluoroalkyl iodide.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, wash the mixture with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via vacuum fractional distillation to yield the final product.

PART 3: Spectroscopic Characterization (Predicted)

Definitive characterization of the molecular structure is essential. While public spectral data for this specific compound is scarce, its ¹H, ¹³C, and ¹⁹F NMR spectra can be reliably predicted based on its structure and data from analogous compounds.[5]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent proton environments.

-

A multiplet around 4.0-4.5 ppm, integrating to 1H, for the proton on the carbon bearing the iodine (-CH(I)-). This signal would be split by the adjacent -CH₂- and -CH₃ groups.

-

A complex multiplet further upfield, likely around 2.0-2.8 ppm, integrating to 2H, for the -CH₂- group adjacent to the perfluoroalkyl chain.

-

A doublet around 1.8-2.0 ppm, integrating to 3H, for the terminal methyl (-CH₃) group, split by the single proton of the -CH(I)- group.

-

-

¹⁹F NMR: The fluorine NMR spectrum will be complex, showing multiple signals corresponding to the -CF₂- groups and the terminal -CF₃ group of the C₆F₁₃ chain. The signal for the -CF₂- group closest to the hydrocarbon portion will be the most downfield.

-

Mass Spectrometry (MS): Electron Impact (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 488. A prominent fragment would be observed at m/z = 361, corresponding to the loss of the iodine atom ([M-I]⁺), which is a characteristic fragmentation pattern for alkyl iodides.

PART 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane stems from the reactivity of the carbon-iodine bond. This bond is relatively weak and is located adjacent to the strongly electron-withdrawing perfluoroalkyl group, making it susceptible to homolytic cleavage to form a secondary perfluoroalkyl-containing radical.

Core Reactivity: Radical Transformations

Perfluoroalkyl iodides are excellent precursors for perfluoroalkyl radicals, which can then participate in a variety of synthetic transformations.[3] The generation of the radical can be initiated thermally, photochemically, or through the use of a chemical initiator.[6][7]

A key application is the radical addition to unsaturated systems like alkenes and alkynes.[8] This provides a powerful method for introducing the fluorinated moiety into other organic molecules.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]

- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane

Abstract: This technical guide provides a comprehensive overview of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane, a specialized organofluorine compound. The document elucidates the compound's structure, physicochemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. By integrating established chemical principles with practical methodologies, this guide serves as an essential resource for leveraging the unique characteristics of this fluorinated intermediate in advanced chemical synthesis.

Introduction and Structural Elucidation

The compound designated "2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane" is a partially fluorinated alkyl iodide. While the provided name is specific, it is beneficial to clarify its structure using standard IUPAC nomenclature for unambiguous identification. The name implies a nine-carbon (nonane) backbone with a perfluorinated tail. The prefix "2-Iodo" indicates an iodine atom on the second carbon, and "1H,1H,1H,2H,3H,3H" specifies the locations of all hydrogen atoms on this chain.

Based on this, the chemical structure is deduced as:

CH₃-CH(I)-CH₂-(CF₂)₅-CF₃

A more systematic IUPAC name for this structure is 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-iodononane . This structure features a chiral center at the second carbon, meaning it can exist as two enantiomers.

This molecule belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are noted for their unique properties conferred by the high electronegativity of fluorine atoms.[1] The presence of a perfluoroalkyl chain introduces significant lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry.[2][3] The terminal iodo group serves as a reactive handle for further chemical modifications, particularly for introducing the perfluoroalkyl moiety into larger organic molecules.[1][2]

Physicochemical and Spectroscopic Properties

The distinct properties of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-iodononane stem from the combination of a hydrocarbon head and a highly fluorinated tail. A search for the specific CAS number 38550-34-4 confirms the identity of the compound as 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane.[4]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 38550-34-4 | [4] |

| Molecular Formula | C₉H₆F₁₃I | [4] |

| Molecular Weight | 488.03 g/mol | [4] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble in water, soluble in organic solvents | Inferred |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum would show distinct signals for the CH₃, CHI, and CH₂ groups. The CH₃ group would appear as a doublet due to coupling with the adjacent CHI proton. The CHI proton would be a complex multiplet due to coupling with both the CH₃ and CH₂ protons. The CH₂ protons would also appear as a multiplet.

-

¹³C NMR: The carbon NMR would show nine distinct signals corresponding to each carbon atom in the chain. The carbons bonded to fluorine would exhibit characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. It would show multiple signals for the non-equivalent CF₂ groups and the CF₃ terminus, with complex coupling patterns.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 488.03. Characteristic fragmentation patterns would include the loss of an iodine atom (M-127) and fragmentation of the perfluoroalkyl chain.

Synthesis and Reaction Mechanisms

Perfluoroalkyl iodides are commonly synthesized via the radical addition of a primary perfluoroalkyl iodide to an alkene.[1] This process, known as iodoperfluoroalkylation, is a versatile method for creating C-C bonds and introducing fluorinated segments into molecules.[1]

Proposed Synthesis Protocol

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-iodononane can be achieved through the free-radical addition of perfluorohexyl iodide (C₆F₁₃I) to propene (CH₃-CH=CH₂).

Step-by-Step Protocol:

-

Initiation: The reaction is initiated by a radical initiator (e.g., AIBN) or by UV irradiation, which homolytically cleaves the C-I bond of perfluorohexyl iodide to generate a perfluorohexyl radical (C₆F₁₃•).

-

Propagation (Step 1): The highly electrophilic C₆F₁₃• radical adds to the less substituted carbon of the propene double bond (anti-Markovnikov addition) to form a more stable secondary carbon radical.

-

Propagation (Step 2): This secondary radical then abstracts an iodine atom from another molecule of C₆F₁₃I to yield the final product and regenerate the C₆F₁₃• radical, continuing the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis.

Caption: A simplified mechanism for the radical addition of C₆F₁₃I to propene.

Applications in Drug Development and Research

The introduction of perfluoroalkyl moieties into organic molecules is a widely used strategy in medicinal chemistry to enhance drug properties.[1][3] Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, lipophilicity, bioavailability, and metabolic stability.[1]

Role as a Fluorinated Building Block

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane serves as a critical intermediate for synthesizing more complex pharmaceutical compounds.[5] The reactive iodide allows for its conjugation to various molecular scaffolds.

-

Increased Lipophilicity: The long fluorinated tail dramatically increases the lipophilicity of a parent molecule, which can improve its ability to cross cell membranes.[1][3]

-

Metabolic Stability: The strength of the C-F bond makes the perfluoroalkyl group resistant to metabolic degradation, potentially increasing the half-life of a drug.[2]

-

Conformational Control: The rigid nature of the perfluoroalkyl chain can help lock a molecule into a specific conformation required for binding to a biological target.[3]

Perfluoroalkyl-containing compounds are being explored in various therapeutic areas and for drug delivery systems.[3][6] This compound is specifically identified for research and development use, not for direct medicinal application.[4]

Experimental Workflow: Incorporating the Fluoroalkyl Moiety

The following workflow outlines a general procedure for using an iodo-perfluoroalkane to modify a target molecule (e.g., an aromatic compound) via a transition-metal-catalyzed cross-coupling reaction.

Caption: General workflow for a cross-coupling reaction to install the fluoroalkyl group.

Safety, Handling, and Storage

Organoiodine compounds, particularly volatile ones, require careful handling to minimize exposure.[7] Although a specific safety data sheet (SDS) for this compound was not found in the search results, general precautions for handling halogenated organic compounds should be strictly followed.

Table 2: General Safety and Handling Precautions

| Precaution | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile or neoprene gloves, a chemical-resistant lab coat, and safety goggles.[7][8] | To prevent skin and eye contact. Some organoiodine compounds can be absorbed through the skin.[7][9] |

| Ventilation | Handle only in a well-ventilated fume hood. | To avoid inhalation of potentially toxic vapors.[7][10] |

| Storage | Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible substances. Keep container tightly sealed.[7] | To prevent degradation and accidental release. |

| Spill Response | Evacuate the area. Use absorbent materials designed for organic solvents to contain the spill. Dispose of contaminated materials as hazardous waste.[7][8] | To manage accidental releases safely and in compliance with regulations. |

| First Aid | In case of skin contact, wash immediately with soap and water. For eye contact, flush with water for at least 15 minutes. Seek medical attention if irritation persists or if inhaled/ingested.[8][10] | To mitigate immediate health effects from exposure. |

Conclusion

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane, or 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-iodononane, is a valuable fluorinated building block for chemical synthesis. Its unique structure, combining a reactive iodide with a stable and lipophilic perfluoroalkyl tail, makes it a significant tool for modifying organic molecules. For professionals in drug discovery and materials science, understanding its properties and reactivity is key to harnessing its potential for creating novel compounds with enhanced characteristics. Adherence to strict safety protocols is paramount when working with this and similar halogenated reagents.

References

- Vertex AI Search.

- Benchchem. Theoretical and Computational Insights into Perfluoroheptyl Iodide: A Technical Guide. Accessed January 17, 2026.

- Calibre Chemicals.

- Royal Society of Chemistry. CHAPTER 3: Perfluoroalkyl Compounds for Industrial and Other Applications. In: Books. Published August 15, 2022.

- ResearchGate. CHAPTER 11. Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. Accessed January 17, 2026.

- Safety Data Sheet. SDS- Iodine Solution. Accessed January 17, 2026.

- Prchalová E, Štěpánek O, Smrček S, Kotora M. Medicinal applications of perfluoroalkylated chain-containing compounds. Future Med Chem. 2014;6(10):1201-1229. doi:10.4155/fmc.14.53.

- ChemicalBook.

- PerkinElmer. Iodine-125 Handling Precautions. Accessed January 17, 2026.

- Medline.

- CLEAPSS Science. Student safety sheets 56 Iodine. Published 2022.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-IODO-1H,1H,1H,2H,3H,3H-PERFLUORONONANE - Safety Data Sheet [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. calibrechem.com [calibrechem.com]

- 8. edvotek.com [edvotek.com]

- 9. queensu.ca [queensu.ca]

- 10. science.cleapss.org.uk [science.cleapss.org.uk]

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane CAS 38550-34-4

An In-Depth Technical Guide to 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane (CAS 38550-34-4): Properties, Synthesis, and Applications in Advanced Research

Introduction

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is a partially fluorinated organic compound belonging to the class of fluorotelomer iodides. Characterized by a substantial perfluorohexyl "tail" and a reactive iodo-propyl "head," this molecule serves as a critical and versatile building block in modern organofluorine chemistry. The unique dichotomy of its structure—a chemically inert, hydrophobic, and lipophobic fluorinated segment combined with a functional, reactive carbon-iodine bond—makes it an invaluable intermediate for synthesizing a diverse array of advanced materials and complex pharmaceutical compounds.[1][2]

The strategic introduction of perfluoroalkyl moieties into organic molecules can profoundly alter their physical, chemical, and biological properties.[3] In drug development, this can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[4][5] In materials science, it imparts desirable characteristics such as thermal stability and oleophobicity, essential for creating high-performance surfactants, polymers, and surface coatings.[1][6] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core properties, synthesis, reactivity, applications, and safe handling protocols.

Section 1: Physicochemical Properties and Molecular Characteristics

The utility of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is rooted in its distinct molecular architecture and resulting physical properties. The highly electronegative fluorine atoms create a stable, non-polar perfluorohexyl segment, while the terminal propyl iodide group provides a site for chemical modification.

Molecular Structure

The structure consists of a C6F13 perfluorohexyl group linked to an iodopropane fragment. This segregation of properties is key; the fluorinated chain is sterically demanding and electronically withdrawing, which weakens the adjacent C-I bond and makes it susceptible to radical cleavage.[2] This latent reactivity is the cornerstone of its synthetic utility.

Caption: Chemical structure of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound. It is important to note the discrepancy in reported boiling points, which may be attributable to measurements taken at different pressures (atmospheric vs. vacuum).

| Property | Value | Source(s) |

| CAS Number | 38550-34-4 | [7][8][9] |

| Molecular Formula | C₉H₆F₁₃I | [7][9] |

| Molecular Weight | 488.03 g/mol | [7][9] |

| Synonym | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | [7][8][9] |

| Boiling Point | 69 °C; 204.4 °C at 760 mmHg | [7][9] |

| Density | 1.825 g/cm³ | [7][9] |

| Refractive Index | 1.366 | [7] |

| Flash Point | 88.6 °C | [7][9] |

| Vapor Pressure | 7.87 mmHg at 25°C | [7] |

| Solubility | Insoluble in water; Soluble in DMSO | [10][11] |

Section 2: Synthesis and Mechanistic Insights

While specific, proprietary industrial synthesis routes for CAS 38550-34-4 are not publicly detailed, the synthesis of structurally analogous fluorotelomer iodides follows a well-established, multi-stage process.[12] This pathway leverages free-radical chemistry to construct the fluorinated chain and append the functional hydrocarbon spacer.

General Synthesis Pathway

The production method is logically divided into two primary stages:

-

Telomerization: A short-chain perfluoroalkyl iodide (the "telogen," e.g., pentafluoroethyl iodide) reacts with multiple units of tetrafluoroethylene (TFE, the "taxogen") to generate a mixture of longer-chain perfluoroalkyl iodides. The stoichiometry of the reactants is controlled to optimize the yield of the desired chain length (e.g., C₆F₁₃I).

-

Ethylene Addition: The purified perfluoroalkyl iodide is then reacted with ethylene in a subsequent free-radical addition reaction. This inserts a -CH₂CH₂- unit between the perfluoroalkyl chain and the iodine atom. For the target molecule, a C₃H₆ spacer is required, implying a reaction with allyl iodide or a similar three-carbon unit, or a multi-step process. A more common pathway for related compounds involves the addition of ethylene to a perfluorohexyl iodide to give C₆F₁₃CH₂CH₂I, followed by further modification if a longer hydrocarbon chain is needed.

Caption: A representative workflow for the synthesis of fluorotelomer iodides.

Representative Laboratory Protocol: Radical Addition

This protocol outlines the addition of a perfluoroalkyl iodide to an alkene, a core reaction for creating compounds like 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane.

Objective: To synthesize a C₉-fluorinated iodide via radical addition of perfluorohexyl iodide to allyl iodide.

Materials:

-

Perfluorohexyl iodide (C₆F₁₃I)

-

Allyl iodide (CH₂=CHCH₂I)

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Anhydrous, deoxygenated solvent (e.g., heptane or acetonitrile)

-

Reaction vessel with reflux condenser and nitrogen inlet

-

Standard glassware for workup and purification

Procedure:

-

Inert Atmosphere: Assemble the reaction vessel and purge with dry nitrogen for 15-20 minutes. Maintaining an inert atmosphere is critical as oxygen can quench radical intermediates.

-

Reagent Charging: To the vessel, add perfluorohexyl iodide (1.0 eq) and a stoichiometric excess of allyl iodide (1.5-2.0 eq) dissolved in the anhydrous solvent. The excess alkene minimizes side reactions of the perfluoroalkyl radical.

-

Initiator Addition: Add a catalytic amount of AIBN (0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux (typically 70-80°C for AIBN in heptane) and maintain for 4-12 hours. The reaction progress can be monitored by GC or TLC. The thermal decomposition of AIBN generates the initial radicals that start the chain reaction.

-

Workup: After cooling to room temperature, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove unreacted iodine and iodide salts. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to isolate the desired 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane. The high molecular weight and boiling point of the product make vacuum distillation the method of choice to prevent thermal decomposition.

Section 3: Core Reactivity and Key Transformations

The synthetic power of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane stems from the lability of its C-I bond, which readily undergoes homolytic cleavage to form a perfluoroalkyl-containing radical. This intermediate is central to one of the most powerful methods for forming C-C bonds: Atom Transfer Radical Addition (ATRA).[3]

Mechanism: Atom Transfer Radical Addition (ATRA)

ATRA is a chain reaction that efficiently couples the fluorinated moiety to unsaturated systems like alkenes and alkynes.[4] The process is highly regioselective, with the fluorinated radical adding to the less substituted carbon of the double bond.

Caption: Generalized mechanism of Atom Transfer Radical Addition (ATRA).

Experimental Protocol: ATRA of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane with an Alkene

Objective: To functionalize a terminal alkene (e.g., 1-octene) with the F(CF₂)₆(CH₂)₃- moiety.

Procedure:

-

Setup: In a flame-dried Schlenk flask under nitrogen, combine 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane (1.0 eq), 1-octene (1.2 eq), and a suitable initiator (e.g., AIBN, 0.1 eq) in a minimal amount of deoxygenated solvent (e.g., t-butanol or benzene).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can interfere with the radical chain process.

-

Reaction: Immerse the sealed flask in a preheated oil bath at 80-90°C for 6-24 hours. Monitor the reaction by GC-MS to observe the consumption of starting materials and the formation of the product.

-

Workup and Purification: Cool the reaction, dilute with a hydrocarbon solvent like hexanes, and wash sequentially with aqueous sodium thiosulfate and brine. Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo. Purify the resulting oil or solid by flash column chromatography on silica gel to yield the pure adduct. This purification step is crucial for removing unreacted starting material and initiator byproducts.

Section 4: Applications in Drug Discovery and Materials Science

The ability to introduce the F(CF₂)₆(CH₂)₃- group into molecules makes this reagent highly valuable in fields where precise control over molecular properties is paramount.

Drug Discovery and Medicinal Chemistry

The incorporation of fluorinated chains can significantly improve the pharmacological profile of a drug candidate.[3][5]

-

Enhanced Lipophilicity: The perfluoroalkyl segment increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[3]

-

Metabolic Stability: The strength of C-F bonds makes the fluorinated portion of the molecule highly resistant to metabolic degradation (e.g., by cytochrome P450 enzymes), potentially increasing the drug's half-life.[4]

-

Conformational Control: The rigid, rod-like nature of perfluoroalkyl chains can restrict the conformational freedom of a molecule, locking it into a bioactive conformation and potentially increasing its binding affinity to a target receptor.[5]

Advanced Materials and Surfactants

As a key intermediate, this compound is used to synthesize a range of fluorinated materials.[1]

-

Fluorosurfactants: By converting the terminal iodide to a hydrophilic head group (e.g., a carboxylate or sulfonate), amphiphilic molecules are created that are highly effective at reducing surface tension.[7][13]

-

Hydrophobic/Oleophobic Coatings: Polymers and materials derived from this compound are used to create surfaces that repel both water and oils, finding applications in textiles, electronics, and protective coatings.[6][]

Section 5: Safety, Handling, and Storage

Due to its classification as an irritant, proper handling of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is essential to ensure laboratory safety.[8][9]

Hazard Identification

| Hazard Class | GHS Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation | [15][16] |

| Eye Irritation | H319: Causes serious eye irritation | [15][16] |

| Respiratory Irritation | H335: May cause respiratory irritation | [15][16] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[8][15] Ensure an eyewash station and safety shower are readily accessible.[17]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage:

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations at a licensed hazardous-waste disposal facility.[9] Do not pour down the drain.

Conclusion

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane stands as a powerful synthetic tool for the modern chemist. Its unique structure enables the precise installation of a perfluoroalkylated moiety, providing a reliable method for modulating the properties of organic molecules. From enhancing the efficacy of next-generation pharmaceuticals to forming the backbone of high-performance materials, its applications are both broad and impactful. A thorough understanding of its properties, reactivity, and safe handling is crucial for harnessing its full potential in research and development.

References

-

38550-34-4 - LookChem. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

-

Perfluoroalkyl Ethyl Iodides: Synthesis, Applications, and Properties in Advanced Materials. (n.d.). Central Glass. Retrieved January 17, 2026, from [Link]

-

Pfeifer, L., & Gouverneur, V. (2018). Controlled Single and Double Iodofluorination of Alkynes with DIH- and HF-Based Reagents. Organic Letters, 20(6), 1576–1579. [Link]

-

Perfluoroalkyl Compounds for Industrial and Other Applications. (2022). In Fluorine in Organic Chemistry. Royal Society of Chemistry. [Link]

-

Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

PFAS soluable in DMSO - EPAPFASIV. (n.d.). Pharos. Retrieved January 17, 2026, from [Link]

-

List of Fluorine Compounds. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, 6(10), 1201–1229. [Link]

-

AEM PFAS List. (n.d.). AEM. Retrieved January 17, 2026, from [Link]

-

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

1H,1H,2H,2H- PERFLUOROHEXYL IODIDE. (n.d.). HaloPolymer. Retrieved January 17, 2026, from [Link]

-

1H,1H,2H,2H-Perfluorooctyl iodide. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

-

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorooctane Safety Data Sheet. (n.d.). Gelest. Retrieved January 17, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H,1H,2H,2H-Perfluorooctyl iodide [myskinrecipes.com]

- 7. lookchem.com [lookchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 2-IODO-1H,1H,1H,2H,3H,3H-PERFLUORONONANE - Safety Data Sheet [chemicalbook.com]

- 10. PFAS soluable in DMSO - EPAPFASIV - Pharos [pharos.habitablefuture.org]

- 11. halopolymer.com [halopolymer.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CAS 38550-34-4: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-… [cymitquimica.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane

Introduction

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is a valuable fluorinated building block in the synthesis of specialized semifluorinated alkanes. Its unique structure, featuring a perfluorohexyl chain linked to an iodinated propyl group, makes it a key intermediate for creating compounds with applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of a robust two-stage synthetic pathway for this molecule, designed for researchers, scientists, and professionals in drug development. The synthesis involves a free-radical addition followed by a deoxygenation reaction, offering a reliable route to the target compound.

Core Synthetic Strategy: A Two-Stage Approach

The synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is efficiently achieved through a two-step process. The initial stage involves the free-radical addition of perfluorohexyl iodide to allyl alcohol, yielding the intermediate, 2-Iodo-1-(perfluorohexyl)propan-1-ol. The subsequent stage employs a Barton-McCombie deoxygenation to replace the hydroxyl group of the intermediate with a hydrogen atom, affording the final product. This strategy provides a clear and controllable pathway to the desired molecule.

Caption: Overall synthetic workflow.

Stage 1: Free-Radical Addition of Perfluorohexyl Iodide to Allyl Alcohol

The first stage of the synthesis involves the addition of a perfluorohexyl radical to the double bond of allyl alcohol. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal conditions. The perfluoroalkyl radical adds to the less substituted carbon of the alkene, leading to the formation of a more stable secondary radical, which then abstracts an iodine atom from another molecule of perfluorohexyl iodide to yield the desired adduct.[1][2]

Experimental Protocol: Synthesis of 2-Iodo-1-(perfluorohexyl)propan-1-ol

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Perfluorohexyl Iodide | C6F13I | 445.96 | 44.6 g | 0.1 |

| Allyl Alcohol | C3H6O | 58.08 | 8.7 g | 0.15 |

| AIBN | C8H12N4 | 164.21 | 0.82 g | 0.005 |

| Toluene | C7H8 | 92.14 | 200 mL | - |

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add perfluorohexyl iodide (44.6 g, 0.1 mol), allyl alcohol (8.7 g, 0.15 mol), and toluene (200 mL).

-

Purge the reaction mixture with nitrogen for 15 minutes to remove any dissolved oxygen.

-

Add the radical initiator, AIBN (0.82 g, 0.005 mol), to the mixture.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Iodo-1-(perfluorohexyl)propan-1-ol as a colorless to pale yellow oil.

Reaction Mechanism: Free-Radical Chain Process

The reaction proceeds via a classical free-radical chain mechanism.

Caption: Mechanism of free-radical addition.

Stage 2: Barton-McCombie Deoxygenation

The second stage involves the deoxygenation of the secondary alcohol intermediate. The Barton-McCombie reaction is a reliable method for this transformation, proceeding through a radical-mediated pathway.[3][4][5] The alcohol is first converted to a thiocarbonyl derivative, typically a xanthate, which then reacts with a radical initiator and a hydrogen atom donor, such as tributyltin hydride, to yield the deoxygenated product.[6][7]

Experimental Protocol: Synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane

Part A: Formation of the Xanthate Ester

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Iodo-1-(perfluorohexyl)propan-1-ol | C9H6F13IO | 504.03 | 25.2 g | 0.05 |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 2.4 g | 0.06 |

| Carbon Disulfide | CS2 | 76.13 | 4.6 g | 0.06 |

| Methyl Iodide | CH3I | 141.94 | 8.5 g | 0.06 |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 150 mL | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-Iodo-1-(perfluorohexyl)propan-1-ol (25.2 g, 0.05 mol) in anhydrous THF (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.4 g of 60% dispersion, 0.06 mol) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add carbon disulfide (4.6 g, 0.06 mol) to the reaction mixture. The solution will typically turn yellow.

-

After stirring for an additional hour at room temperature, add methyl iodide (8.5 g, 0.06 mol).

-

Continue stirring at room temperature for 2-3 hours or until TLC analysis indicates the complete consumption of the starting alcohol.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude xanthate ester, which can be used in the next step without further purification.

Part B: Deoxygenation

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude Xanthate Ester | - | - | ~0.05 mol | 0.05 |

| Tributyltin Hydride | C12H28Sn | 291.06 | 16.0 g | 0.055 |

| AIBN | C8H12N4 | 164.21 | 0.41 g | 0.0025 |

| Toluene | C7H8 | 92.14 | 150 mL | - |

Procedure:

-

Dissolve the crude xanthate ester from the previous step in toluene (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.

-

Add tributyltin hydride (16.0 g, 0.055 mol) and AIBN (0.41 g, 0.0025 mol) to the solution.

-

Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using hexane as the eluent to afford 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane.

Reaction Mechanism: Barton-McCombie Deoxygenation

The deoxygenation follows a radical chain mechanism.

Caption: Mechanism of Barton-McCombie deoxygenation.

Characterization

The successful synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane and its intermediate can be confirmed by standard spectroscopic techniques.

2-Iodo-1-(perfluorohexyl)propan-1-ol (Intermediate):

-

¹H NMR: Expected signals for the -CH₂- group adjacent to the perfluoroalkyl chain, the -CH(I)- proton, and the -CH₂OH protons. The chemical shifts will be influenced by the adjacent iodine and hydroxyl groups.

-

¹⁹F NMR: A characteristic set of signals for the C₆F₁₃- group, including a triplet for the terminal -CF₃ and multiplets for the -CF₂- groups.[8][9]

-

¹³C NMR: Resonances for the three carbons of the propyl chain and the carbons of the perfluorohexyl chain, with characteristic C-F couplings.

-

Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns confirming the structure.

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane (Final Product):

-

¹H NMR: The spectrum will show signals corresponding to the protons of the propyl group, with chemical shifts and coupling patterns consistent with the structure.

-

¹⁹F NMR: Similar to the intermediate, with distinct signals for the perfluorohexyl chain.[10][11]

-

¹³C NMR: Resonances for the nine carbons in the molecule, with the carbon bearing the iodine atom showing a characteristic upfield shift.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Safety and Handling

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane:

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[12][13]

-

Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15] Avoid breathing vapors or mists.

-

First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]

Reagents:

-

Perfluorohexyl Iodide: Handle with care, as perfluoroalkyl iodides can be toxic.

-

Allyl Alcohol: Flammable liquid and toxic. Handle in a fume hood.

-

AIBN: Thermally unstable and can decompose exothermically. Store in a cool place.

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere.

-

Carbon Disulfide: Highly flammable and toxic.

-

Methyl Iodide: Toxic and a suspected carcinogen.

-

Tributyltin Hydride: Highly toxic. Handle with extreme caution and appropriate containment measures.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][14][15]

Conclusion

The two-stage synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane presented in this guide offers a reliable and well-documented route for obtaining this important fluorinated intermediate. By following the detailed protocols and adhering to the safety precautions, researchers can confidently synthesize this compound for their applications in drug discovery and materials science. The provided mechanistic insights and characterization guidelines further support the successful execution and verification of this synthetic pathway.

References

-

Grokipedia. Barton–McCombie deoxygenation. Available from: [Link]

-

NROChemistry. Barton-McCombie Reaction: Mechanism & Examples. Available from: [Link]

-

Studylib. Barton-McCombie Reaction: Mechanism & Applications. Available from: [Link]

-

Wikipedia. Barton–McCombie deoxygenation. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Gelest. 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorooctane Safety Data Sheet. Available from: [Link]

-

Organic Chemistry Portal. Barton-McCombie Reaction. Available from: [Link]

-

Chemistry LibreTexts. II. Deoxygenation: The Barton-McCombie Reaction. Available from: [Link]

-

ACS Publications. Radical Addition of Perfluoroalkyl Iodides and Diiodies to Allyl Monomers. J. Chem. Eng. Data. Available from: [Link]

-

National Institutes of Health. Extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. PMC. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Available from: [Link]

-

ResearchGate. Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. Available from: [Link]

-

RSC Publishing. Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. Available from: [Link]

-

FAO AGRIS. Studies on the radical addition reaction of perfluoroalkyl iodides with 2,3-allenols and the Pd-catalyzed kinetic resolution via Sonogashira coupling reaction. Available from: [Link]

-

Université de Sherbrooke. AQUEOUS ELECTRON INITIATED DESTRUCTION OF PER- AND POLYFLUOROALKYL SUBSTANCES IN AQUEOUS MEDIA BY ULTRAVIOLET-LIGHT ACTIVATED SU. Available from: [Link]

-

Pharmaffiliates. CAS No : 109574-84-7 | Product Name : 2-Iodo-1-(perfluorohexyl)octane. Available from: [Link]

-

RSC Publishing. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Org. Biomol. Chem. Available from: [Link]

-

RSC Publishing. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Anal. Methods. Available from: [Link]

-

ResearchGate. Forever no more: Complete mineralization of per- and polyfluoroalkyl substances (PFAS) using an optimized UV/sulfite/iodide system. Available from: [Link]

-

ResearchGate. 19F and1H NMR spectra of halocarbons | Request PDF. Available from: [Link]

-

PubMed Central. Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. PMC. Available from: [Link]

-

Beilstein Journals. BJOC - Search Results. Available from: [Link]

-

RSC Publishing. Tandem free-radical addition/substitution chemistry and its application to the preparation of novel AT1 receptor antagonists. Available from: [Link]

-

PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Available from: [Link]

-

ResearchGate. AIBN‐catalyzed atom‐transfer radical addition (ATRA) reaction of terminal alkynes. Available from: [Link]

-

ACS Publications. Radical Addition of Iodoperfluoroalkanes to Vinyl and Allyl Monomers. J. Org. Chem. Available from: [Link]

-

MDPI. DPPH Radical Scavenging Assay. Available from: [Link]

Sources

- 1. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 6. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 7. studylib.net [studylib.net]

- 8. magritek.com [magritek.com]

- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data, outlines methodologies for property determination, and offers insights into the handling and application of this fluorinated intermediate. While direct experimental data for this specific compound is limited, this guide leverages data from structurally similar perfluoroalkyl iodides to provide a robust predictive framework.

Introduction: The Significance of Fluorinated Intermediates

Partially fluorinated organic compounds, such as 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane, are of significant interest in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. These alterations often lead to enhanced thermal stability, increased lipophilicity, and unique electronic characteristics.

2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane serves as a valuable synthetic intermediate. The presence of a terminal iodine atom provides a reactive site for a variety of chemical transformations, including cross-coupling reactions, free-radical additions, and nucleophilic substitutions. The perfluorinated chain imparts properties such as hydrophobicity and oleophobicity, making it a key building block for surfactants, surface coatings, and specialized polymers.[1][2] Understanding the physical properties of this compound is paramount for its effective use in research and development.

Core Physical and Chemical Identifiers

Precise identification of a chemical substance is the foundation of scientific integrity. The following table summarizes the key identifiers for 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane.

| Identifier | Value | Source |

| Chemical Name | 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane | N/A |

| Synonyms | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane | [3][4] |

| CAS Number | 38550-34-4 | [3][4] |

| Molecular Formula | C9H6F13I | [3][4] |

| Molecular Weight | 488.03 g/mol | [3] |

| EC Number | 2539945 | [3][4] |

Tabulated Physical Properties: A Comparative Analysis

| Physical Property | 1H,1H,2H,2H-Perfluoro-1-iodohexane | 1H,1H,2H,2H-Perfluorooctyl iodide | 1-Iodo-1H,1H,2H,2H-perfluorodecane |

| CAS Number | 2043-55-2 | 2043-57-4 | 2043-53-0 |

| Molecular Formula | C6H4F9I | C8H4F13I | C10H4F17I |

| Molecular Weight | 373.99 g/mol | 474.00 g/mol [5] | 574.01 g/mol |

| Appearance | Clear colorless to pale yellow or pink liquid[6] | Liquid | Solid[2] |

| Boiling Point | 138 °C[7] | 92 °C / 45 mmHg | Not Available |

| Melting Point | -25 °C[7] | Not Available | 54-58 °C[2] |

| Density | 1.94 g/cm³[7] | 1.934 g/mL at 25 °C | Not Available |

| Refractive Index | 1.3675-1.3725 @ 20°C[6] | n20/D 1.359 | Not Available |

| Solubility | Insoluble in water.[7] | Not Available | Insoluble in water.[2] |

Expert Insight: The trend in the data suggests that as the perfluorinated chain length increases, the boiling point and melting point also increase. The transition from a liquid to a solid state between the C8 and C10 analogues indicates that 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane (a C9 analogue) is likely to be a low-melting solid or a high-boiling liquid at room temperature. The density of these compounds is notably high due to the presence of fluorine and iodine atoms.

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is crucial for process development, safety assessments, and quality control. The following section details the standard experimental protocols for key physical properties, with a focus on considerations for fluorinated compounds.

Boiling Point Determination

The boiling point is a fundamental property that informs purification strategies (distillation) and handling procedures. For high-boiling liquids like perfluoroalkyl iodides, vacuum distillation is often employed to prevent thermal decomposition.

Protocol: Boiling Point Determination under Reduced Pressure

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge.

-

Sample Preparation: Place a small volume of the sample in the round-bottom flask along with a boiling chip or a magnetic stir bar to ensure smooth boiling.

-

Evacuation: Gradually reduce the pressure within the apparatus to the desired level.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and the condensate drips from the condenser at a steady rate. This temperature is the boiling point at the recorded pressure.

-

Correction: If necessary, the boiling point at atmospheric pressure can be estimated using a nomograph.

Causality: The strong intermolecular forces in perfluorinated compounds, arising from the highly polar C-F bonds, lead to relatively high boiling points. The use of reduced pressure is essential to lower the boiling point to a temperature that avoids potential degradation of the molecule.

Diagram: Experimental Setup for Vacuum Distillation

Caption: A schematic of a vacuum distillation apparatus for boiling point determination.

Density Measurement

Density is a critical parameter for calculating mass from a given volume and for understanding the packing efficiency of molecules.

Protocol: Density Determination using a Pycnometer

-

Calibration: Clean and dry a pycnometer of known volume and determine its mass. Fill the pycnometer with deionized water at a known temperature and record the mass. Calculate the exact volume of the pycnometer.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the sample liquid at the same temperature and record the mass.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Trustworthiness: The pycnometer method is a highly accurate and self-validating system for density determination. The use of a reference substance (water) with a well-defined density at a specific temperature ensures the accuracy of the volume measurement, which is the critical parameter in this protocol.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of a liquid sample.

Protocol: Refractive Index Measurement using an Abbe Refractometer

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of the sample to the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the instrument's scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Expertise: For fluorinated compounds, it is important to ensure the sample is free of particulate matter, as this can interfere with the measurement. The low surface tension of many fluorinated liquids allows for easy application to the refractometer prism.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical, including 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane and its analogues.

5.1 Hazard Identification

Based on the Safety Data Sheets (SDS) for this compound and similar substances, the primary hazards include:

-

Skin Irritation: May cause skin irritation.[8]

-

Eye Irritation: Causes serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.

5.2 Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[3]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[3]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[3]

5.3 Handling and Storage

-

Ventilation: Use only in a well-ventilated area or in a chemical fume hood.[3][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][8] Protect from light, as iodo-compounds can be light-sensitive.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][4]

Diagram: Logical Flow for Safe Handling

Caption: A logical workflow for the safe handling and storage of perfluoroalkyl iodides.

Conclusion

While a complete experimental dataset for the physical properties of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane is not currently available, this technical guide provides a comprehensive framework for understanding and estimating these properties based on available data for homologous compounds. The methodologies for determining these properties are well-established, and with careful consideration for the nature of fluorinated substances, can be readily applied. Adherence to strict safety protocols is essential when working with this and related compounds. This guide serves as a valuable resource for researchers and developers utilizing this important class of fluorinated intermediates.

References

- 2-IODO-1H,1H,1H,2H,3H,3H-PERFLUORONONANE - Safety Data Sheet - ChemicalBook. (2025-02-01).

- Chemical Safety Data Sheet MSDS / SDS - 2-IODO-1H,1H,1H,2H,3H,3H-PERFLUORONONANE - ChemicalBook. (2025-02-01).

- 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol | CAS 16083-64-0 | SCBT. (n.d.).

- 1H,1H,2H,2H-Perfluoro-1-iodohexane, 97% - Thermo Fisher Scientific. (n.d.).

- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane - PubChem. (n.d.).

- Fisher Scientific Chemicals - SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-11-08).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorooctane. (n.d.).

- 1-Iodo-1H,1H,2H,2H-perfluorodecane CAS # 2043-53-0 - AccuStandard. (n.d.).

- 1-Iodo-1H,1H,2H,2H-perfluorodecane CAS 2043-53-0 - Chemical Supplier Unilong. (n.d.).

- 1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0 - Sigma-Aldrich. (n.d.).

- 1-Iodo-1H,1H,2H,2H-perfluorodecane 96 2043-53-0 - Sigma-Aldrich. (n.d.).

- An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol - Benchchem. (n.d.).

- 1-Iodo-1H,1H,2H,2H-perfluorodecane CAS 2043-53-0 - ChemicalBook. (2025-11-23).

- 1H,1H,2H,2H- PERFLUOROHEXYL IODIDE - HaloPolymer. (n.d.).

- 1H,1H,2H,2H-Perfluorooctyl iodide 96 2043-57-4 - Sigma-Aldrich. (n.d.).

- 1H,1H,2H,2H-Perfluorodecanethiol | 34143-74-3 - ChemicalBook. (2025-09-23).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 [chemicalbook.com]

- 3. 2-IODO-1H,1H,1H,2H,3H,3H-PERFLUORONONANE - Safety Data Sheet [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. B24075.14 [thermofisher.com]

- 7. halopolymer.com [halopolymer.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorononane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction